molecular formula C8H8F3N3O B2397813 N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2305525-42-0

N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide

Cat. No.: B2397813
CAS No.: 2305525-42-0
M. Wt: 219.167
InChI Key: DRJYCXFGVUEFCY-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a prop-2-enamide moiety. The presence of the trifluoroethyl group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of 2,2,2-trifluoroethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]prop-2-enamide
  • N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide

Uniqueness

N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide stands out due to its specific trifluoroethyl substitution, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c1-2-7(15)13-6-3-12-14(4-6)5-8(9,10)11/h2-4H,1,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJYCXFGVUEFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN(N=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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